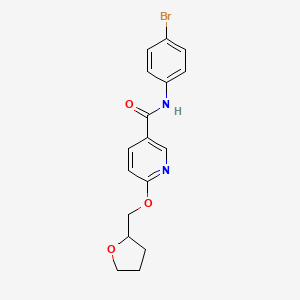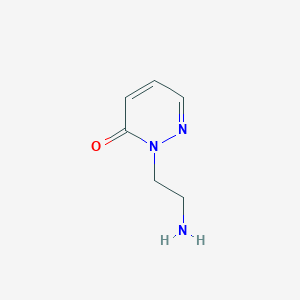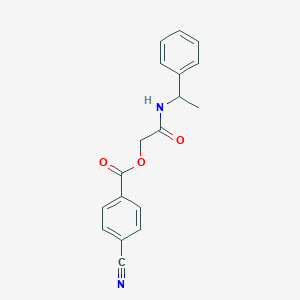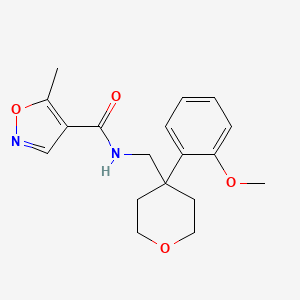
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It features a bromophenyl group, a tetrahydrofuran-2-ylmethoxy group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with a suitable protecting group to form a protected bromophenyl intermediate.
Introduction of the Tetrahydrofuran-2-ylmethoxy Group: The protected bromophenyl intermediate is then reacted with tetrahydrofuran-2-ylmethanol under acidic or basic conditions to introduce the tetrahydrofuran-2-ylmethoxy group.
Coupling with Nicotinic Acid: The final step involves coupling the intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a methyl group instead of bromine.
N-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-13-4-6-14(7-5-13)20-17(21)12-3-8-16(19-10-12)23-11-15-2-1-9-22-15/h3-8,10,15H,1-2,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVELAVAVYTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)

![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)



![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide](/img/structure/B2440715.png)
![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)

